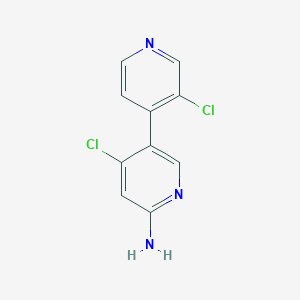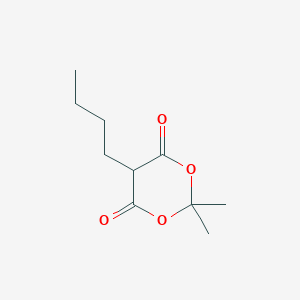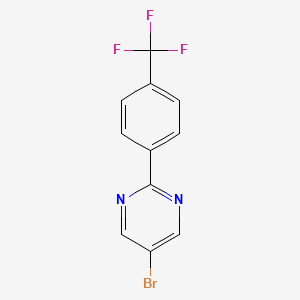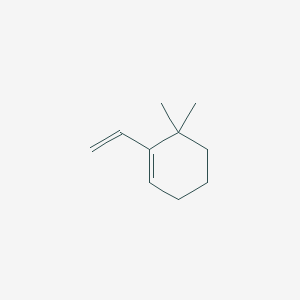
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the introduction of the aminosulfonyl group to the benzofuran core. One common method is the sulfonation of 2,3-dihydro-2,2-dimethylbenzofuran followed by amination. The reaction conditions often include the use of sulfonating agents like chlorosulfonic acid, followed by treatment with ammonia or an amine to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of sulfonating agents.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aminosulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties are explored for the development of new drugs.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The aminosulfonyl group can interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the aminosulfonyl group, making it less reactive in certain contexts.
5-Aminosulfonyl-2,3-dihydro-1H-inden-2-yl: Similar structure but with an indane core instead of a benzofuran core.
Uniqueness
The presence of the aminosulfonyl group in 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide makes it unique compared to other benzofuran derivatives.
Eigenschaften
Molekularformel |
C10H13NO3S |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3H-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-10(2)6-7-5-8(15(11,12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
SRMCSVBPWMJZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Benzyloxy)-5-{[(2S)-butan-2-yl]oxy}benzoic acid](/img/structure/B8632505.png)

![6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B8632516.png)





